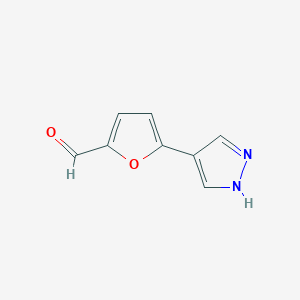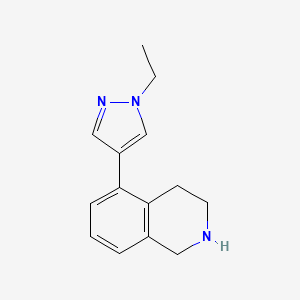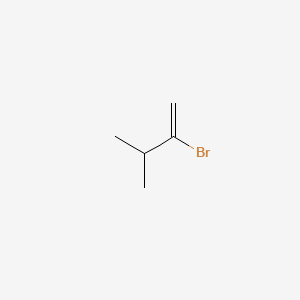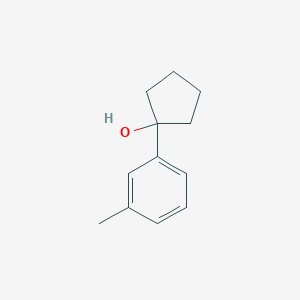
1-(3-Methylphenyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O It features a cyclopentane ring substituted with a hydroxyl group and a 3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Methylphenyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-methylphenylmagnesium bromide reacts with cyclopentanone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions, followed by acidic work-up to yield the desired alcohol.
Another method involves the reduction of 1-(3-methylphenyl)cyclopentanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. This reaction is usually carried out in a solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding cyclopentane derivative using strong reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 1-(3-Methylphenyl)cyclopentanone.
Reduction: 1-(3-Methylphenyl)cyclopentane.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The aromatic ring may participate in π-π interactions, further affecting its biological activity.
Comparación Con Compuestos Similares
1-(3-Methylphenyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
1-Phenylcyclopentan-1-ol: Lacks the methyl group on the aromatic ring, which may influence its reactivity and biological activity.
1-(4-Methylphenyl)cyclopentan-1-ol: The position of the methyl group on the aromatic ring can affect the compound’s chemical properties and interactions.
Cyclopentanol: Lacks the aromatic ring, resulting in different chemical behavior and applications.
The presence of the 3-methylphenyl group in this compound imparts unique properties, making it distinct from these related compounds.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-5-4-6-11(9-10)12(13)7-2-3-8-12/h4-6,9,13H,2-3,7-8H2,1H3 |
Clave InChI |
CSLUKAHITCIOTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






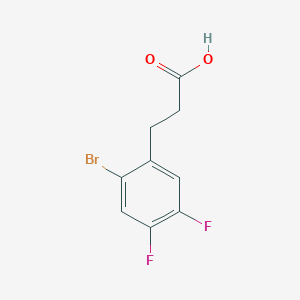
![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)

![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)


